molecular formula C9H9BrO2 B135554 4-(ブロモメチル)安息香酸メチル CAS No. 2417-72-3

4-(ブロモメチル)安息香酸メチル

カタログ番号: B135554
CAS番号: 2417-72-3
分子量: 229.07 g/mol
InChIキー: NLWBJPPMPLPZIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(bromomethyl)benzoate is an organic compound with the molecular formula C9H9BrO2. It is an ester derivative of a bromoalkylated benzoic acid. This compound is known for its lachrymatory properties and is an important intermediate in drug synthesis . The ester group in methyl 4-(bromomethyl)benzoate is slightly twisted out of the plane of the central aromatic ring .

科学的研究の応用

Medicinal Chemistry

  • Synthesis of Anti-HIV Agents:
    Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the development of potential anti-HIV compounds. It participates in reactions that lead to the formation of biologically active molecules capable of inhibiting HIV replication .
  • Enzyme Inhibitors:
    The compound is utilized in synthesizing enzyme inhibitors, particularly those targeting aldose reductase, which plays a role in diabetic complications. It acts as a catalyst for rearranging benzylthiothiazoline derivatives into aldose reductase inhibitors .
  • Peptidoleukotriene Antagonists:
    This compound also serves as an important precursor for the synthesis of peptidoleukotriene antagonists, which have potential applications in treating inflammatory diseases .

Industrial Applications

Methyl 4-(bromomethyl)benzoate is employed in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows it to be used effectively in various chemical syntheses required for industrial applications .

Case Studies

  • Synthesis of Berberine Derivatives:
    A notable study involved the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) from berberrubine using methyl 4-(bromomethyl)benzoate as an intermediate. This compound demonstrated significant biological activity, highlighting the utility of methyl 4-(bromomethyl)benzoate in developing bioactive agents .
  • Catalytic Applications:
    Research has shown that methyl 4-(bromomethyl)benzoate can act as a catalyst in organic transformations, particularly in rearranging derivatives that lead to compounds with therapeutic potential. This underscores its role not only as a reactant but also as a facilitator in complex chemical processes .

作用機序

Target of Action

Methyl 4-(bromomethyl)benzoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used in the preparation of potential anti-HIV agents .

Mode of Action

The mode of action of Methyl 4-(bromomethyl)benzoate is primarily through its role as a reactant in chemical synthesis. It can participate in various reactions to form new compounds. For example, it can undergo a reaction with berberrubine to form 9-O-(4-carboxybenzyl)berberine (CBB) .

Result of Action

The molecular and cellular effects of Methyl 4-(bromomethyl)benzoate are determined by the final compounds it is used to synthesize. For instance, when used in the synthesis of potential anti-HIV agents, the resulting compounds can inhibit the replication of the HIV virus .

Action Environment

The action of Methyl 4-(bromomethyl)benzoate is influenced by various environmental factors. For instance, it is sensitive to air , indicating that its stability and reactivity can be affected by exposure to oxygen. Additionally, safety data suggests that it should be stored under inert gas (nitrogen or argon) at 2-8°C , suggesting that temperature and atmospheric conditions can influence its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)benzoate can be synthesized through the bromination of methyl 4-methylbenzoate. The process involves the addition of bromine to the methyl group attached to the benzene ring. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-(bromomethyl)benzoate typically involves the esterification of 4-bromomethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products:

    Substitution: Methyl 4-azidomethylbenzoate, methyl 4-cyanomethylbenzoate.

    Reduction: Methyl 4-methylbenzoate.

    Oxidation: Methyl 4-formylbenzoate.

生物活性

Methyl 4-(bromomethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, synthesis methods, and its role as a precursor for various bioactive agents.

  • Chemical Formula : CₙH₉BrO₂
  • CAS Number : 2417-72-3
  • Appearance : White to off-white crystalline powder
  • Solubility : Low solubility in water; highly soluble in ethanol and ether; insoluble in halogenated organic solvents .

Synthesis and Applications

Methyl 4-(bromomethyl)benzoate can be synthesized through various methods, including side-chain bromination of methyl 4-methylbenzoate using bromine or N-bromosuccinimide. The synthesis typically yields between 64% to 95% efficiency depending on the method used .

This compound serves multiple roles in medicinal chemistry:

  • Anti-HIV Agents : It is utilized in the preparation of potential anti-HIV agents, showcasing its importance in combating viral infections .
  • Catalyst : It acts as a catalyst for rearranging benzylthiothiazoline derivatives, which are precursors for aldose reductase inhibitors, potentially useful in diabetes management .

Antiviral Properties

Methyl 4-(bromomethyl)benzoate has been identified as a precursor for compounds with antiviral properties. In studies focusing on its derivatives, several compounds exhibited significant activity against HIV, suggesting that modifications to the methyl 4-(bromomethyl)benzoate structure could enhance efficacy against viral replication .

Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the cytotoxic effects of certain derivatives of methyl 4-(bromomethyl)benzoate on cancer cells. For instance:

  • MCF7 and HCT-116 Cells : Research indicated that specific derivatives can induce apoptosis in breast cancer (MCF7) and colon cancer (HCT-116) cell lines. The induction of apoptosis was confirmed through flow cytometry assays, which demonstrated increased annexin V binding indicative of early apoptotic stages .
  • Cell Cycle Arrest : Treatment with these derivatives resulted in significant cell cycle arrest at the G2/M phase, suggesting a mechanism by which these compounds inhibit cancer cell proliferation .

Study on Anticancer Activity

A study published in Molecules investigated the biological evaluation of methyl 4-(bromomethyl)benzoate derivatives. The results showed that several compounds displayed sub-micromolar activities against histone deacetylases (HDACs), particularly HDAC6, with IC₅₀ values indicating potent inhibition. The selectivity against other HDACs (HDAC4 and HDAC8) was also noted, highlighting the potential for targeted cancer therapies .

The mechanism by which these compounds exert their effects involves the modulation of gene expression related to apoptosis and cell cycle regulation. The interaction with HDACs suggests a pathway through which these compounds can influence cellular processes crucial for tumor growth and survival .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential anti-HIV activity
CytotoxicityInduces apoptosis in cancer cells
Cell Cycle ArrestG2/M phase arrest observed
HDAC InhibitionSub-micromolar activity against HDAC6

特性

IUPAC Name

methyl 4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBJPPMPLPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049406
Record name Methyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-72-3
Record name Methyl 4-(bromomethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2417-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(bromomethyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2417-72-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(bromomethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 4-(bromomethyl)benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9GY6V54X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 1.0 eq of 4-(bromomethyl)benzoic acid in 20 ml of methanol and 50 ml of toluene; was added dropwise 2.05 eq of trimethylsilyldiazomethane while stirring at room temperature. The reaction was titrated until a persistant pale yellow color existed from the addition of excess trimethylsilyldiazo- methane. Let stir at room temperature for 1 hr to insure the complete evolution of N2. Thin layer chromatography in 1:1 hexane:ethyl acetate indicated the disappearance of starting material and the appearance of desired ester with an Rf of 0.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Methyl 4-methylbenzoate 3 (2.9 g, 19.3 mmol) was dissolved in tetrachloromethane (CCl4, 20 mL) at room temperature. N-bromosuccinimide (NBS, 3.5 g, 19.0 mmol) and benzoyl peroxide (BPO, 0.26 g, 1.9 mmol) was added. The resulting mixture was stirred at reflux for 5 hr, then cooled to room temperature, washed with saturated sodium bicarbonate solution and brine, dried with anhydrous sodium sulfate and condensed under vacuum. The residue was purified by silica gel chromatography (petrol ether:ethyl acetate=50:1 to 10:1) to get a white solid of methyl 4-(bromomethyl)benzoate (4.3 g, 97%), LC-MS (ESI) m/z 230 [M+1]+.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 150 g of methyl p-toluate and 195.5 g of NBS in CCl4 (1.67 L) under N2 at 50° C. was added portion wise over 30 min, solid benzoyl peroxide (5.0 g). There was no exothermic reaction observed. After heating for 2 hours at 50° C., the yellow solution was heated at 65° C. for 6 hrs. There was still some unreacted starting material. The suspension was stirred overnight at 65° C. After cooling to room temperature (r.t), the precipitate formed was filtered off and washed with 150 mL of CCl4 and the filtrate was concentrated to afford a yellow oil that solidified on standing. The title compound, containing a small fraction of starting material was used in the next step without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
195.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 15.0 g (0.1 mole) of methyl 4-methylbenzoate in 150 ml of carbon tetrachloride was stirred and heated to reflux with a 350 watt tungsten lamp. A solution of 16.0 g (0.1 mole) of bromine in 150 ml of carbon tetrachloride was added over 3 minutes by an addition funnel. The colorless reaction mixture was evaporated to give 22.03 g (97% yield) of the title compound as colorless prisms.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
97%

Synthesis routes and methods V

Procedure details

Intermediate 1 was prepared as shown in Scheme 2. Esterification of 4-bromomethylbenzoic acid 4 (25 grams) was carried out in refluxing methanol (500 ml) in the presence of concentrated H2SO4 (5 ml) to yield methyl 4-bromomethylbenzoate 5. TLC (thin layer chromatography) monitoring of the reaction mixture showed formation, over time, of a side-product (about 15-20%), which according to 1H-NMR analysis, was identified as methyl 4-methoxymethylbenzoate. The mixture of methyl 4-bromomethylbenzoate 5 and the side-product (4.56 grams; 1 equiv) was reacted with commercially available 4-boc-aminopiperidine 6 (Aldrich™) (4.0 grams) in 100 ml of DCM or 100 ml of methanol in the presence-of potassium carbonate (4.14 grams; 1.5 equiv) at room temperature to yield compound 7. Reaction in methanol afforded compound 7, as identified by 1H NMR, in 72% yield compared to 57% obtained with DCM.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(bromomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(bromomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(bromomethyl)benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。